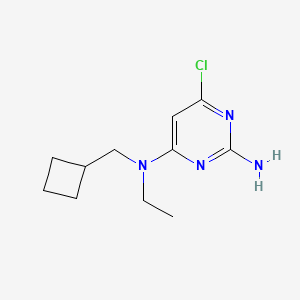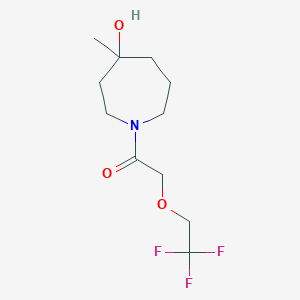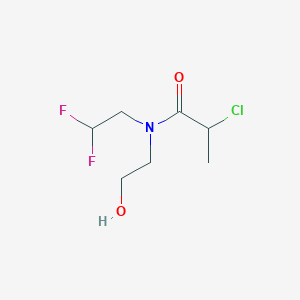
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide, also known as CCMA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. CCMA is a small molecule that belongs to the class of amides and has a molecular weight of 278.74 g/mol. In
科学的研究の応用
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has been shown to have potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against a variety of enzymes and receptors, including but not limited to, protein tyrosine phosphatases, matrix metalloproteinases, and cannabinoid receptors. This compound has also been shown to have anti-inflammatory and anti-tumor properties.
作用機序
The mechanism of action of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes and receptors by binding to their active sites and preventing their normal functioning. This may result in a decrease in the activity of these enzymes and receptors, leading to the observed effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of protein tyrosine phosphatases, which are enzymes involved in the regulation of cell signaling pathways. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and repair. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties, which may be due to its ability to modulate the immune response.
実験室実験の利点と制限
One advantage of using 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for use in various research areas. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are several future directions for research involving 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of diseases such as cancer and inflammation. Another area of interest is the elucidation of the mechanism of action of this compound, which may provide insight into the development of new drugs targeting enzymes and receptors. Additionally, further research is needed to explore the potential applications of this compound in other areas of research, such as neuroscience and immunology.
合成法
The synthesis of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide can be achieved through a multi-step process that involves the reaction of 2-cyano-6-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia to yield this compound. The overall yield of this synthesis method is around 60%.
特性
IUPAC Name |
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-8-4-2-3-7(6-12)10(8)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUQBTIBZGYJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1NC(=O)CCl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)

![N-[1-(4-chlorophenyl)butyl]-3-ethyl-1-methylpyrazol-4-amine](/img/structure/B6635098.png)
![3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine](/img/structure/B6635105.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid](/img/structure/B6635115.png)


![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)
